Maltotriitol as a Selective Substrate for Human α-Glucosidase: Contrast with Maltitol
Human kidney α-glucosidase readily hydrolyzes maltotriitol to split the non-reducing end glucose, whereas it scarcely hydrolyzes maltitol or various other heteroglucosides examined [1]. This provides a clear functional distinction between the trisaccharide alcohol (maltotriitol) and the disaccharide alcohol (maltitol) in human enzyme assays.
| Evidence Dimension | Enzymatic Hydrolysis by Human α-Glucosidase |
|---|---|
| Target Compound Data | Hydrolyzed to split non-reducing end glucose |
| Comparator Or Baseline | Maltitol: Scarcely hydrolyzed |
| Quantified Difference | Qualitative difference: Hydrolyzed vs. Scarcely hydrolyzed |
| Conditions | Human kidney α-glucosidase, purified to electrophoretically pure state, pH 5.6, in vitro enzyme assay |
Why This Matters
This substrate specificity allows maltotriitol to be used as a selective probe for α-glucosidase activity in biochemical assays, where maltitol cannot substitute.
- [1] Minamiura, N., et al. (1982). Identity of alpha-glucosidase of human kidney with urine F-1 alpha-glucosidase. Journal of Biochemistry, 91(3), 809-816. View Source
